molecular formula C17H23N5O B5500525 2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide

2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide

Cat. No.: B5500525
M. Wt: 313.4 g/mol
InChI Key: HERKKVLLJUXVAD-STQMWFEESA-N
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Description

2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.19026037 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

Researchers have explored the green synthesis of N-arylimidazo[1,2-a]pyrazine derivatives, showcasing methods to prepare these compounds under microwave irradiation conditions. The synthesized compounds demonstrate promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Jyothi & Madhavi, 2019).

Regioselective Synthesis of Pyrazolo Derivatives

A study on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has provided insights into the synthesis of 7-substituted derivatives. This research opens pathways for creating novel compounds with potential pharmaceutical applications, focusing on specificity in chemical reactions (Drev et al., 2014).

Antitumor Properties of Imidazotetrazines

Investigations into the synthesis and chemistry of imidazotetrazine derivatives, particularly those with antitumor activities, have been conducted. These compounds, showing curative activity against specific leukemia types, underscore the role of heterocyclic chemistry in cancer treatment research (Stevens et al., 1984).

DNA Recognition and Polyamides

Research into polyamides containing imidazole and pyrrole units demonstrates these compounds' ability to target specific DNA sequences, offering a method to control gene expression. Such studies are crucial for understanding the interaction between small molecules and biological macromolecules, with implications for medicinal chemistry and therapy development (Chavda et al., 2010).

Novel Synthesis Routes and Biological Activities

Several studies have focused on novel synthesis routes for pyrazolo and pyrimidine derivatives, exploring their antimicrobial, antiviral, and anticancer activities. These works highlight the versatility of heterocyclic compounds in addressing a wide range of biological targets and diseases, underlining the ongoing need for innovative synthetic strategies in drug discovery (Hassan et al., 2014).

Properties

IUPAC Name

N-[(7S,8aS)-2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl]-2-methyl-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-11-18-15-5-3-4-14(16(15)19-11)17(23)20-12-8-13-10-21(2)6-7-22(13)9-12/h3-5,12-13H,6-10H2,1-2H3,(H,18,19)(H,20,23)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERKKVLLJUXVAD-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)NC3CC4CN(CCN4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N[C@H]3C[C@H]4CN(CCN4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.